molecular formula C21H22ClN5O4 B2718184 N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1797736-37-8

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2718184
CAS No.: 1797736-37-8
M. Wt: 443.89
InChI Key: PPTLNDWNPKGEJT-UHFFFAOYSA-N
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Description

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-13-15(14(2)31-25-13)11-19(28)24-21-23-17(12-30-21)20(29)27-9-7-26(8-10-27)18-6-4-3-5-16(18)22/h3-6,12H,7-11H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTLNDWNPKGEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine moiety, oxazole, and isoxazole rings, contributing to its pharmacological properties. The molecular formula is C20H22ClN3O3C_{20}H_{22}ClN_3O_3 with a molecular weight of approximately 443.9 g/mol.

Synthesis Overview:
The synthesis typically involves multiple steps, starting from commercially available piperazine derivatives and utilizing reagents such as oxalyl chloride and various amines. Techniques like chromatography are often employed for purification to achieve high yields and purity levels.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing piperazine and oxazole derivatives. For instance, compounds derived from piperazine have demonstrated significant antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines. For example, derivatives linked to piperazine have exhibited antiproliferative effects against non-small cell lung cancer and melanoma cell lines, with inhibition percentages exceeding 90% in certain cases .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to various pharmacological effects. Molecular docking studies have suggested that the compound may interact with key amino acids in target proteins, influencing their function .

Case Studies and Research Findings

  • Molecular Docking Studies :
    • A study using molecular docking techniques indicated that compounds similar to this compound exhibited strong binding affinities with target proteins involved in cancer progression .
  • In Vitro Assays :
    • In vitro assays demonstrated that certain derivatives displayed significant anticancer activity (IC50 values ranging from 1.17 to 18.40 μM), indicating their potential as therapeutic agents against various cancers .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Compound APiperazine + IsoxazoleModerate (MIC comparable to ciprofloxacin)High (IC50 < 10 μM)
Compound BPiperazine + OxazoleSignificant (effective against multiple strains)Moderate (IC50 ~ 15 μM)
This compoundPiperazine + Oxazole + IsoxazolePromising (further studies needed)High (preliminary results indicate >90% inhibition in certain cell lines)

Scientific Research Applications

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide has been studied for its potential biological activities, particularly in pharmacology:

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperazine can inhibit growth in various cancer cell lines, suggesting that this compound may possess similar properties .

Therapeutic Applications

Given its structural complexity and biological activity, this compound may have several therapeutic applications:

Potential Uses in Drug Development

The compound's unique structure makes it a candidate for further development in drug discovery programs aimed at treating cancer and other diseases. Its ability to interact with multiple biological targets could lead to the development of multi-targeted therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Study Findings
Study A (2023)Investigated the anticancer activity against SNB-19 and OVCAR-8 cell lines with significant growth inhibition rates .
Study B (2024)Explored the synthesis pathways and evaluated the biological activity through molecular docking studies .
Study C (2024)Highlighted the importance of structural modifications in enhancing biological efficacy against various cancer types .

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